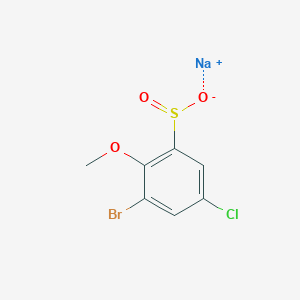

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate

Description

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate is a sulfinate salt characterized by a substituted benzene ring with bromo, chloro, and methoxy functional groups. The sulfinate group (–SO₂⁻Na⁺) enhances its reactivity in nucleophilic substitution or coupling reactions, while the halogen substituents (Br, Cl) and methoxy group (–OCH₃) influence electronic and steric properties.

Properties

Molecular Formula |

C7H5BrClNaO3S |

|---|---|

Molecular Weight |

307.53 g/mol |

IUPAC Name |

sodium;3-bromo-5-chloro-2-methoxybenzenesulfinate |

InChI |

InChI=1S/C7H6BrClO3S.Na/c1-12-7-5(8)2-4(9)3-6(7)13(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

YUVFOIBFGNAZKJ-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-5-chlorophenol and Related Intermediates

The preparation of sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate often begins with the synthesis of 3-bromo-5-chlorophenol or its methoxy-substituted analogs. According to patented methods, 3-bromo-5-chlorophenol can be prepared via hydrolysis of diazonium salts derived from appropriately substituted anilines under acidic conditions. The hydrolysis is typically carried out in a mixed acidic medium composed of aqueous sulfuric acid and an inert organic solvent such as toluene or halogenated alkanes (e.g., methylene dichloride, chloroform).

Key Parameters for Hydrolysis Step:

| Parameter | Range/Value | Notes |

|---|---|---|

| Acid consumption | 1–20 times molar weight | Optimal 8–12 times for sulfuric acid |

| Acid concentration | 5–90% aqueous sulfuric acid | Typically 50% used in practice |

| Temperature | 60–150 °C | Optimal 80–120 °C |

| Reaction time | Until completion (monitored) | Usually 30 minutes to several hours |

| Solvent | Toluene, dimethylbenzene, or halogenated alkanes | Provides phase separation for extraction |

The diazotization of the amino precursor is performed at low temperature (0–10 °C) using sodium nitrite in sulfuric acid solution to form the diazonium salt. Subsequent hydrolysis yields the halogenated phenol intermediate with high purity and yields ranging from 70% to 75%.

Methoxylation to Introduce the 2-Methoxy Group

The 2-methoxy substitution on the benzene ring can be introduced via methylation of the corresponding hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. This step is critical to obtain the 2-methoxy derivative required for the sulfinate synthesis.

Sulfonation and Sulfinate Salt Formation

Sulfonation of 3-Bromo-5-chloro-2-methoxybenzene

Sulfonation is typically achieved by reacting the methoxy-substituted bromo-chlorobenzene derivative with sulfonating agents such as sulfur trioxide, chlorosulfonic acid, or sulfur dioxide derivatives. The reaction conditions (temperature, solvent, and time) are optimized to favor sulfonation at the 1-position of the benzene ring, yielding the corresponding sulfonic acid intermediate.

Conversion to Sulfinate Salt

The sulfonic acid intermediate is then converted to the sulfinate salt via reduction or displacement reactions. A common approach involves the conversion of sulfonyl chlorides or sulfonic acids to sodium sulfinates using sodium sulfite or sodium hydroxymethanesulfinate (rongalite) under controlled conditions.

Alternatively, sodium sulfinates can be synthesized via the reaction of aryl halides with sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in the presence of organometallic reagents (e.g., aryl lithium or Grignard reagents), followed by quenching with sodium salts.

Representative Synthetic Route for this compound

A plausible synthetic sequence based on literature and patent data is summarized below:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diazotization of 3-amino-5-chloro-2-methoxybenzene | Sodium nitrite, H2SO4, 0–10 °C | — | Formation of diazonium salt |

| 2 | Hydrolysis of diazonium salt to 3-bromo-5-chloro-2-methoxyphenol | Acidic medium (H2SO4 + toluene), 80–120 °C, 30 min | 70–75 | Extraction and purification |

| 3 | Sulfonation of phenol derivative | SO3 or chlorosulfonic acid, controlled temp | — | Formation of sulfonic acid intermediate |

| 4 | Conversion to sodium sulfinate | Sodium sulfite or sodium hydroxymethanesulfinate, aqueous medium | 60–85 | Formation of this compound |

Analytical and Purification Considerations

Purity Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to verify the purity and identity of intermediates and final products. For example, 1H NMR spectra of 3-bromo-5-chlorophenol show characteristic aromatic proton signals with coupling constants around 1.46 Hz.

Isolation: The sulfinate salt is typically isolated by precipitation from aqueous or mixed solvents, followed by filtration and washing with nonpolar solvents such as heptane to remove impurities.

Stability: Sodium sulfinates are generally stable under neutral to slightly basic conditions but can oxidize to sulfonates upon exposure to air or oxidizing agents; hence, storage under inert atmosphere and low temperature is recommended.

Research Findings and Advances

Recent research has expanded the synthetic toolbox for sodium sulfinates, including this compound, by employing:

Photolytic Decarboxylation: Barton-type decarboxylation reactions to generate diverse sodium sulfinates with high yields and selectivity.

Organometallic Coupling: Use of aryl lithium or Grignard reagents with sulfur dioxide surrogates (e.g., DABSO) to efficiently prepare aryl sulfinates, allowing for regio- and stereoselective synthesis.

Regioselective Sulfonylation: Cs2CO3-mediated sulfonylation of dibromoalkenes with sodium sulfinates, demonstrating stereoselectivity and good yields, which can be adapted for the preparation of related sulfinates.

Summary Table: Comparison of Preparation Methods

| Preparation Step | Methodology | Advantages | Limitations |

|---|---|---|---|

| Diazotization and Hydrolysis | Sodium nitrite in sulfuric acid, low temp; hydrolysis in acid + organic solvent | High purity, scalable | Requires careful temperature control |

| Methoxylation | Methylation of phenol with methyl iodide or dimethyl sulfate | Straightforward, high yield | Use of toxic methylating agents |

| Sulfonation | Reaction with SO3 or chlorosulfonic acid | Direct sulfonation, well-established | Requires controlled conditions |

| Sulfinate Salt Formation | Reduction or substitution with sodium sulfite or DABSO + organometallics | Versatile, high yields | Sensitive to oxidation |

Chemical Reactions Analysis

Types of Reactions

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The sulfonate group can participate in redox reactions, leading to the formation of different sulfur-containing compounds.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

Oxidation: Products include sulfonic acids and sulfonates.

Reduction: Products include sulfides and thiols.

Scientific Research Applications

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Structural Differences :

Functional Implications :

- Absence of chloro substituents reduces steric hindrance, possibly improving reaction kinetics in cross-coupling reactions.

3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS 1340319-74-5)

Structural Differences :

- Core Functional Group : Sulfonamide (–SO₂NH₂) instead of sulfinate (–SO₂⁻Na⁺).

- Substituents: Amino (–NH₂) at position 3, bromo at position 2, and chloro at position 5 .

Functional Implications :

- Sulfonamide derivatives are less reactive in nucleophilic substitutions compared to sulfinates due to the stable N–S bond.

- The amino group introduces basicity and hydrogen-bonding capacity, which may alter solubility and biological activity compared to the non-amino target compound.

Comparative Data Table

*Estimated based on substituent contributions.

Research Findings and Implications

- Synthetic Utility : The target compound’s sulfinate group and halogen substituents make it a versatile intermediate for synthesizing sulfones or sulfonamides via SNAr or transition-metal-catalyzed reactions .

- Biological Relevance: Sulfonamide derivatives like 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide are more likely to exhibit pharmacological activity due to hydrogen-bonding capacity, whereas sulfinates are primarily synthetic tools .

Biological Activity

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate is a sulfonate compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 273.08 g/mol. Its structure features a benzene ring substituted with bromine, chlorine, a methoxy group, and a sulfonate group, which are essential for its reactivity and biological interactions.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : The sulfonate group can interact with various enzymes, potentially acting as a reversible or irreversible inhibitor. This property is particularly valuable in drug development for targeting specific biochemical pathways.

- Covalent Bond Formation : The compound's ability to form covalent bonds with electrophiles allows it to influence cellular processes significantly. This characteristic is crucial in studies aimed at understanding enzyme kinetics and inhibition.

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Preliminary studies suggest that it may possess antibacterial properties similar to those of sulfonamide-based drugs, which are known for their efficacy against various bacterial strains.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4–8 | MRSA, Mycobacterium abscessus |

| Sulfonamide derivative | 0.5–1.0 | Mycobacterium tuberculosis |

Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The compound has been evaluated for its antiproliferative activity against various cancer types.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | Strong inhibition of proliferation |

| Non-cancerous MCF10A | >20 | Minimal effect |

Case Studies

- Antibacterial Activity : A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated significant antibacterial activity, highlighting its potential as a lead compound in developing new antibiotics.

- Cytotoxic Effects : In recent research focusing on breast cancer cell lines, this compound was found to induce apoptosis through the generation of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.